molecular formula C20H22N4O B2812109 2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole CAS No. 1172803-39-2

2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole

Cat. No.: B2812109
CAS No.: 1172803-39-2
M. Wt: 334.423
InChI Key: ZRLWTKJKTXCZNF-UHFFFAOYSA-N
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Description

2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole derivative, which is then reacted with a piperazine derivative. The final step involves the introduction of the tolyl group through a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced performance in applications such as coatings, adhesives, and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(3-methylbenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is unique due to its combination of a benzimidazole moiety, a piperazine ring, and a tolyl group. This unique structure allows for specific interactions with molecular targets and provides a versatile platform for the development of new materials and bioactive molecules.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-5-4-6-16(13-15)20(25)24-11-9-23(10-12-24)14-19-21-17-7-2-3-8-18(17)22-19/h2-8,13H,9-12,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLWTKJKTXCZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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